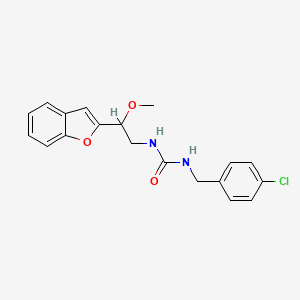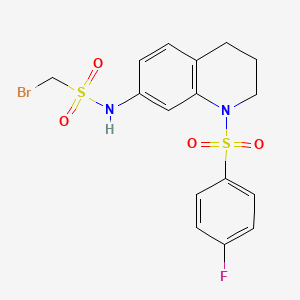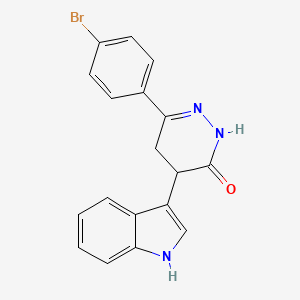
6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone” is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The essential material for the synthesis of these compounds can be generated through a Bartoli indole synthesis using functionalized vinyl magnesium bromide and nitrobenzenes .Molecular Structure Analysis
In a related compound, the non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system . The N and C atom of the cyano group are displaced out of that plane .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions offer access to complex molecules .Aplicaciones Científicas De Investigación
Cardiovascular Applications
The structural moiety similar to "6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone" has been identified as crucial in the development of cardio-active agents. A review on 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives, for instance, highlights their significance in the synthesis of several cardio-active compounds tested in clinical trials, underscoring the potential of structurally related compounds in cardiovascular research (Imran & Abida, 2016).
Antibacterial and Anticancer Activities
Research on novel indolylpyridazinone derivatives, which share a core structure with "6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone," indicates potential antibacterial activity. The synthesis and reaction of these compounds demonstrate their efficacy against various bacterial strains, presenting a promising avenue for antibacterial drug development (Abubshait, 2007). Additionally, the electrochemical synthesis of pyrrolophenazin derivatives, including indole-nitrile compounds, has been explored for their antibacterial properties, further establishing the antimicrobial potential of such compounds (Sharafi-kolkeshvandi et al., 2016).
Antioxidant Properties
The exploration of pyridazinone derivatives for base oil improvement has unveiled their antioxidant capabilities. Compounds like "6-(4-Bromophenyl)-4-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-4,5-dihydropyridazin-3(2H)-one" have demonstrated significant antioxidant effects, which could be leveraged in various industrial and pharmaceutical applications to mitigate oxidative stress (Nessim, 2017).
Direcciones Futuras
The future directions in the research of indole derivatives like “6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone” could involve the investigation of novel methods of synthesis . Additionally, further studies could explore their role as neuroprotective agents against neuronal degeneration .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-12-7-5-11(6-8-12)17-9-14(18(23)22-21-17)15-10-20-16-4-2-1-3-13(15)16/h1-8,10,14,20H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTXSZOIIFWIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)
![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)

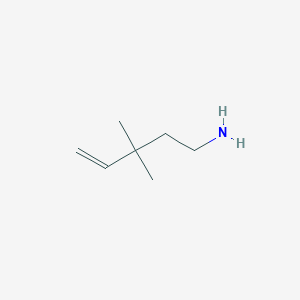


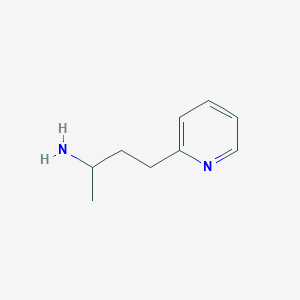
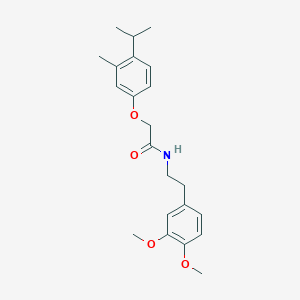


![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)
